molecular formula C2H8ClN B122199 Dimethylamine hydrochloride CAS No. 506-59-2

Dimethylamine hydrochloride

Cat. No. B122199
CAS RN: 506-59-2
M. Wt: 81.54 g/mol
InChI Key: IQDGSYLLQPDQDV-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride is an important intermediate in the synthesis of various compounds, including pharmaceuticals and antihistaminic agents. It is often used as an alkylating reagent in Grignard and other types of reactions, and as an intermediate for the synthesis of drugs, agricultural chemicals, photographic chemicals, and biochemical reagents . The compound has been utilized in the synthesis of antihistamine-type compounds derived from carbazole and diphenylamine . Additionally, it has been used in the synthesis of (\beta)-lactams from (\beta)-amino acids, demonstrating its versatility in facilitating amide bond formation .

Synthesis Analysis

The synthesis of dimethylamine hydrochloride can be achieved through various methods. A simplified laboratory procedure for its preparation has been reported, which is particularly useful for the synthesis of antihistaminic agents . Another synthesis approach involves the esterification of the corresponding alcohol, followed by substitution with HN(CH3)2, as demonstrated in the synthesis of N,N-dimethyl-1-ferrocenylethylamine hydrochloride . Moreover, the synthesis of N,N-Dimethylglycine hydrochloride from chloroacetic acid and dimethylamine under microwave irradiation has been explored, with the reaction conditions optimized for maximum yield .

Molecular Structure Analysis

The molecular structure of dimethylamine hydrochloride derivatives has been elucidated through various techniques, including X-ray diffraction analysis. For instance, the crystal structure of a monosubstituted amine compound derived from dimethylamine has been determined, providing insights into its solid-state structure . Similarly, the structure of N,N-dimethyl-1-ferrocenylethylamine hydrochloride was first elucidated by X-ray analysis, revealing the influence of the methyl group at the chiral carbon .

Chemical Reactions Analysis

Dimethylamine hydrochloride participates in a range of chemical reactions. It reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to give a monosubstituted amine compound, with attempts to replace the remaining chlorine group proving unsuccessful . The compound also mediates the cyclodehydration of (\beta)-amino acids, leading to the formation of (\beta)-lactams in excellent yield . Furthermore, the reaction of dimethylamine hydrochloride with 18-crown-6 and ferric chloride in ethanol yields a compound with an unusual supramolecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamine hydrochloride and its derivatives have been characterized using various spectroscopic methods. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize the solution and solid-state structures of these compounds . The cyclic voltammetric behavior of certain derivatives has been explored, providing insights into their electrochemical properties and potential as electron reservoirs in organometallic compounds . Additionally, the compound forms part of a unique supramolecular structure when reacted with 18-crown-6 and ferric chloride, as evidenced by its crystal structure .

Scientific Research Applications

  • Industrial and Research Organic Chemical Intermediate :

    • Dimethylaminopropyl chloride, a compound related to dimethylamine hydrochloride, is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating reagent in Grignard and other types of reactions. It's also used as a pharmaceutical intermediate, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies (Abdo, 2007).
  • Analytical Method in Pharmaceuticals :

    • A study by Gopalakrishnan and Devi (2016) developed a simple, rapid, accurate, and precise analytical method for the determination of secondary and tertiary amines, including dimethylamine hydrochloride, in the hydrochloride salt form of drug substances (Gopalakrishnan & Devi, 2016).
  • Synthesis of Organic Compounds :

    • Dimethylamine hydrochloride is used as an auxiliary material in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
  • In Pharmacology and Treatment :

    • Dimethylammonium tetrachloridoferrate(III) 18-crown-6 clathrate, synthesized using dimethylamine hydrochloride, exhibits an unusual supramolecular structure with potential pharmacological applications (Shi & Zhao, 2010).
  • Wastewater Treatment :

    • The treatment of dimethylamine wastewater using exchange resin methods was studied by Zhang Hong (2011), demonstrating effective removal of low-concentration dimethylamine from wastewater (Zhang Hong, 2011).
  • Chemical Sensor Development :

    • Research by Mounasamy et al. (2018) focused on developing vanadium pentoxide chemi-resistive sensors to detect dimethylamine vapours at room temperature, highlighting its importance in monitoring air quality and human health (Mounasamy et al., 2018).
  • Formation of Precancerous Lesions :

    • A study on the production of precancerous lesions in the glandular stomach of rats fed with dimethylamine hydrochloride and sodium nitrite was conducted by Liu Weiwen (1996), suggesting potential pathogenic effects (Liu Weiwen, 1996).
  • Cationic Polymer Synthesis :

    • The synthesis of a new cationic starch ether using dimethylamine hydrochloride was researched by Jiang et al. (2010), showing its application in wastewater treatment (Jiang et al., 2010).
  • Environmental Implications and Treatment :

    • Mitch and Sedlak (2004) investigated the sources and fate of NDMA precursors during municipal wastewater treatment, focusing on the role of dimethylamine in NDMA formation (Mitch & Sedlak, 2004).
  • Antihistamine Synthesis :

    • The synthesis of antihistamine-type compounds using dimethylamine hydrochloride was explored by Burckhalter et al. (1950), demonstrating its significance in pharmaceutical applications (Burckhalter, Stephens, & Hall, 1950).

Safety And Hazards

Dimethylamine hydrochloride is flammable and containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. It causes burns of eyes, skin, and mucous membranes .

Future Directions

Dimethylamine hydrochloride is used as an intermediate in the manufacture of pharmaceuticals like ranitidine and metformin, tramadol, and amlodipine . Its future directions could involve further exploration of its uses in pharmaceuticals and other industries.

Relevant Papers

A study titled “Dimethylamine in cloud water: a case study over the northwest Atlantic Ocean” analyzes characteristics of dimethylamine in cloud water over the northwest Atlantic . Another study titled “A practical synthesis of deuterated methylamine and dimethylamine” describes an efficient and practical route conducive to the reduction of production costs of deuterium methylamine hydrochloride and deuterium dimethylamine hydrochloride .

properties

IUPAC Name

N-methylmethanamine;hydrochloride
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InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H
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InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

124-40-3 (Parent)
Record name Dimethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8027163
Record name N-Methylmethanamine hydrochloride
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Molecular Weight

81.54 g/mol
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Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]
Record name Dimethylamine hydrochloride
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Vapor Pressure

0.000435 [mmHg]
Record name Dimethylamine hydrochloride
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Product Name

Dimethylamine hydrochloride

CAS RN

506-59-2, 75693-94-6
Record name Dimethylamine, hydrochloride
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Record name Dimethylamine hydrochloride
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Record name Methanamine, N-methyl-, hydrochloride (1:1)
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Record name N-Methylmethanamine hydrochloride
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Record name Dimethylammonium chloride
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Record name Dimethylamine-15N hydrochloride
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Record name DIMETHYLAMINE HYDROCHLORIDE
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Citations

For This Compound
4,270
Citations
HL Li, C Lian, LJ Chen, JW Zhao, GY Yang - Inorganic Chemistry, 2019 - ACS Publications
… approach of sodium tungstate, sodium selenite, and lanthanide nitrate in an acidic water solution in the presence of N,N-dimethylethanolamine (DMEA) or dimethylamine hydrochloride (…
Number of citations: 32 pubs.acs.org
Y Jiang, B Ju, S Zhang, J Yang - Carbohydrate Polymers, 2010 - Elsevier
… starch–methylene dimethylamine hydrochloride (SMMAHC) was synthesized by the reaction of corn starch with cationic reagent hydroxymethyl dimethylamine hydrochloride (HMMAHC…
Number of citations: 53 www.sciencedirect.com
CJ Akpabio, AA Efuruibe, GE Adeleke, MO Ogunsola… - Eur J Exp Biol, 2013 - core.ac.uk
… sodium nitrite (NaNO2) and dimethylamine hydrochloride DMA-HCL in vivo and in vitro on … The effect of dietary protein on Nitrosation of dimethylamine hydrochloride and the possible …
Number of citations: 4 core.ac.uk
AQ Zhang, SC Mitchell, RL Smith - Food and chemical toxicology, 1998 - Elsevier
Dimethylamine is the immediate precursor of dimethylnitrosamine, a known potent carcinogen in a wide variety of animal species. Although small amounts of dimethylamine are …
Number of citations: 19 www.sciencedirect.com
CQ Li, WW Liu - World Journal of Gastroenterology, 1996 - wjgnet.com
… In the present study, we observed the effects of both dimethylamine hydrochloride and … Total intake of dimethylamine hydrochloride or sodium nitrite was 5.88 g and the mean daily …
Number of citations: 1 www.wjgnet.com
JC Seagrave, S Barker, M Curry… - American Journal of …, 1992 - journals.physiology.org
Transmembrane movements of K+ and Cl- in salivary acinar cells are important in the formation of saliva, and may be affected by changes in intracellular pH (pHi). Exposure to NH4Cl …
Number of citations: 11 journals.physiology.org
J Choi, RL Valentine - Environmental science & technology, 2003 - ACS Publications
… 1,1-Dimethylamine hydrochloride, ammonium sulfate, and sodium nitrite were obtained from Aldrich. Sodium hypochlorite (NaOCl) solution was obtained from Fisher Scientific. All other …
Number of citations: 206 pubs.acs.org
WA Mitch, DL Sedlak - Environmental Science & Technology, 2002 - ACS Publications
… Acros dimethylamine hydrochloride (99%), trimethylamine hydrochloride (98%), unsymmetrical dimethylhydrazine (99%), and sodium nitrite (97+%), Fisher Scientific ammonium …
Number of citations: 739 pubs.acs.org
GF Kolar, C Schweickhardt - Journal of Labelled Compounds, 1975 - Wiley Online Library
… agreed closely with 241.7 pCi/mole and 286.2 pCi/mmole, respectively, which were computed from the specific activity of I4Cdimethylamine hydrochloride used in the synthesis. …
A Kisza - Zeitschrift für Physikalische Chemie, 1968 - degruyter.com
Mit dieser Arbeit wurden die elektrochemischen Forschungen in geschmolzenen organischen Salzen begonnen. Als Lösungsmittel wurde das geschmolzene Dimethylamin-…
Number of citations: 10 www.degruyter.com

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